molecular formula C6H8N2O2 B035103 N-(5-methyl-4-isoxazolyl)acetamide CAS No. 100499-63-6

N-(5-methyl-4-isoxazolyl)acetamide

Cat. No.: B035103
CAS No.: 100499-63-6
M. Wt: 140.14 g/mol
InChI Key: FGLLXHJCGHJSFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 4942 involves the condensation of 4-bromobenzaldehyde with indolin-2-one under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the indolinone react in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of SU 4942 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SU 4942 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted indolinones depending on the nucleophile used.

    Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

    Reduction Reactions: Reduced products typically include alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU 4942 is unique in its specific inhibition of VEGF and ECGF-induced mitosis in endothelial cells. Its structure allows for selective binding to these kinases, making it a valuable tool in research focused on angiogenesis and related pathways .

Biological Activity

N-(5-methyl-4-isoxazolyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

This compound has the molecular formula C6H8N2O2C_6H_8N_2O_2 and a molecular weight of 140.14 g/mol. The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4-isoxazolecarboxylic acid with acetamide derivatives. Common reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and solvents such as dichloromethane. This method allows for the efficient formation of the desired compound while maintaining high yields.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, a series of isoxazole-substituted acetamides were screened against various bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin. Notably, compounds 5b , 5d , and 5f displayed excellent minimum inhibitory concentration (MIC) values, indicating strong antibacterial properties .

CompoundMIC (µg/mL)Activity Level
5b12Excellent
5d15Excellent
5f10Excellent

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit tumor cell growth in various cancer types, including breast and lung cancers. In a mouse xenograft model, significant tumor growth inhibition was observed with doses correlating with increased survival rates .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For example, its ability to inhibit certain protein kinases may contribute to its anticancer effects by disrupting cell proliferation and survival signals.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a significant reduction in bacterial load compared to untreated controls.
  • Anticancer Efficacy : In a preclinical trial involving human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLLXHJCGHJSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541901
Record name N-(5-Methyl-1,2-oxazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100499-63-6
Record name N-(5-Methyl-1,2-oxazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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